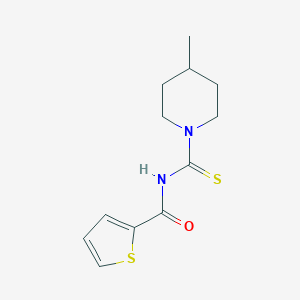

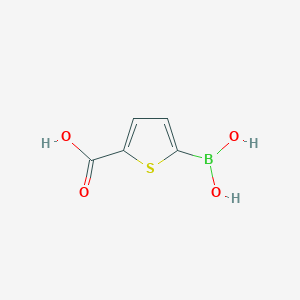

![molecular formula C15H12N2OS2 B188333 2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 300557-77-1](/img/structure/B188333.png)

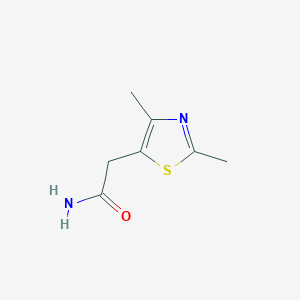

2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

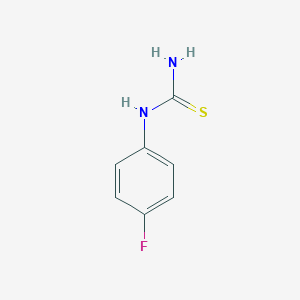

“2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 300557-77-1 . It has a molecular weight of 301.41 . The compound is also known by the synonym "3-PHENYL-2-SULFANYL-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA [4,5]THIENO [2,3-D]PYRIMIDIN-4-ONE" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C15H13N2OS2/c18-14-12-10-7-4-8-11 (10)20-13 (12)16-15 (19)17 (14)9-5-2-1-3-6-9/h1-3,5-6,20H,4,7-8H2, (H,16,19)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.41 . It should be stored at a temperature of 28 C .Scientific Research Applications

Importance of Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to the chemical compound , showcases the importance of hybrid catalysts in medicinal and pharmaceutical industries. These scaffolds are crucial due to their broader synthetic applications and bioavailability. Diverse synthetic pathways, employing organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have been developed for the synthesis of substituted pyrimidines, highlighting the compound's significance in creating lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).

Pharmacophore Design of Kinase Inhibitors

Another area where related compounds, specifically pyrimidine derivatives, find application is in the design of kinase inhibitors. These compounds act as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a significant role in proinflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors have shown promising results, with specific pyrimidine derivatives improving inhibitory activity and selectivity for p38 over other kinases. This research underscores the potential of pyrimidine derivatives, including the compound of interest, in therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

In-vitro Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives, closely related to the compound , have demonstrated potent in-vitro anti-inflammatory activity. These compounds were synthesized and characterized, showing significant inhibition of protein denaturation. This suggests that such compounds, including 2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, could be potential candidates for designing anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Safety and Hazards

Properties

IUPAC Name |

11-phenyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS2/c18-14-12-10-7-4-8-11(10)20-13(12)16-15(19)17(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLFBYHAEKFMVIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353493 |

Source

|

| Record name | 3-Phenyl-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300557-77-1 |

Source

|

| Record name | 3-Phenyl-2-sulfanylidene-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)